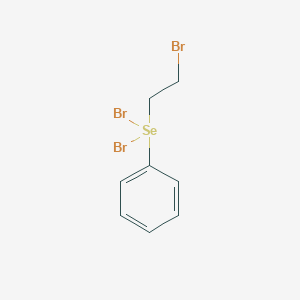![molecular formula C11H9NO4 B14515041 3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one](/img/structure/B14515041.png)
3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes hydroxyl groups and a carbonimidoyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonimidoyl moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Applications De Recherche Scientifique
3,7-Dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and carbonimidoyl moiety play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dihydroxy-2-naphthoic acid: Shares similar hydroxyl groups but differs in the overall structure and functional groups.
Indole derivatives: Possess the indole core structure but vary in the substituents attached to the ring.
Uniqueness
3,7-Dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
3,7-dihydroxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]inden-1-one |
InChI |
InChI=1S/C11H9NO4/c1-5(12-16)8-10(14)6-3-2-4-7(13)9(6)11(8)15/h2-4,13-14,16H,1H3/b12-5+ |
Clé InChI |
YANJJNBBXBMBNQ-LFYBBSHMSA-N |
SMILES isomérique |
C/C(=N\O)/C1=C(C2=C(C1=O)C(=CC=C2)O)O |
SMILES canonique |
CC(=NO)C1=C(C2=C(C1=O)C(=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)






![N-[3-Bromo-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14515015.png)

![Benzoic acid, 4-[(2-pyridinylamino)methyl]-, methyl ester](/img/structure/B14515020.png)
![1,5-Diphenyl-5-[2-(propan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B14515023.png)

![Diethyl 2-([1,1'-biphenyl]-4-ylmethyl)-2-acetamidomalonate](/img/structure/B14515037.png)
![4-[2-(4-Octylphenyl)ethenyl]benzonitrile](/img/structure/B14515049.png)
